Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

Catalog No.
S599934
CAS No.
38428-14-7
M.F
C18H25NO3
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

CAS Number

38428-14-7

Product Name

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

IUPAC Name

2-methylpropyl 2-(2-methylpropoxy)-2H-quinoline-1-carboxylate

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H25NO3/c1-13(2)11-21-17-10-9-15-7-5-6-8-16(15)19(17)18(20)22-12-14(3)4/h5-10,13-14,17H,11-12H2,1-4H3

InChI Key

LPBHYOYZZIFCQT-UHFFFAOYSA-N

SMILES

CC(C)COC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C

Synonyms

1-(isobutoxycarbonyl)-2-isobutoxy-1,2-dihydroquinoline, IIDQ

Canonical SMILES

CC(C)COC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate is a chemical compound with the molecular formula C18H25NO3C_{18}H_{25}NO_3 and a molecular weight of approximately 303.4 g/mol. This compound features a quinoline structure, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The presence of the isobutyl and isobutoxy substituents contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

There is no current information available on the specific mechanism of action of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate in scientific literature.

  • The presence of an aromatic ring suggests potential carcinogenicity, although specific data is lacking.
  • Standard safety precautions for handling organic compounds should be applied, including wearing gloves, eye protection, and working in a fume hood.
, typical of carboxylate esters and quinoline derivatives. These include:

  • Ester Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved, yielding isobutyl alcohol and 2-isobutoxyquinoline-1(2H)-carboxylic acid.
  • Nucleophilic Substitution: The quinoline nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation: The compound may be oxidized to form more complex derivatives, potentially enhancing biological activity.

These reactions underline the compound's versatility in synthetic organic chemistry .

The synthesis of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate typically involves multi-step processes. Common methods include:

  • Quinoline Formation: Starting from appropriate anilines or substituted phenols, quinolines can be synthesized through cyclization reactions.
  • Esterification: The carboxylic acid derivative is reacted with isobutanol in the presence of an acid catalyst to form the ester.
  • Functionalization: Further modifications can be performed to introduce the isobutoxy group, often through nucleophilic substitution or alkylation reactions.

These methods highlight the compound's synthetic accessibility for research and industrial purposes .

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting infectious diseases or cancer.
  • Agriculture: Potential use as a pesticide or herbicide given its biological activity.
  • Material Science: In the development of polymers or coatings that require specific chemical properties.

The versatility of this compound opens avenues for research into novel applications across various industries .

Interaction studies involving Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate primarily focus on its biological interactions. These studies aim to determine how the compound interacts with biological targets such as enzymes, receptors, or cellular pathways. Key areas of interest include:

  • Binding Affinity: Assessing how well the compound binds to specific proteins or enzymes involved in disease processes.
  • Synergistic Effects: Evaluating whether it enhances or diminishes the activity of other therapeutic agents when used in combination.
  • Toxicology Studies: Understanding any potential adverse effects when administered in vivo.

Such studies are critical for establishing safety profiles and therapeutic efficacy .

Several compounds share structural similarities with Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate. Notable examples include:

Compound NameStructural FeaturesUnique Properties
QuinineContains a basic quinoline structureKnown for antimalarial properties
ChloroquineQuinoline derivative with a chlorineAntimalarial agent
8-HydroxyquinolineHydroxy group on quinolineExhibits chelating properties
IsoquinolineRelated bicyclic structureDifferent nitrogen positioning

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate stands out due to its specific functional groups (isobutyl and isobutoxy), which may confer distinct biological activities not present in these other compounds .

Molecular Structure and Conformational Analysis

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate is a heterocyclic organic compound with the molecular formula C₁₈H₂₅NO₃ and a molecular weight of 303.40 g/mol [1] [2]. The compound belongs to the class of dihydroquinoline derivatives, characterized by a partially saturated quinoline ring system [2] [3]. The structure incorporates a quinoline backbone with two isobutyl substituents: one attached as an ether linkage at the 2-position of the dihydroquinoline ring, and another forming an ester bond with the carboxylate group at the 1-position [1] [2].

The canonical SMILES representation of the molecule is O=C(N1C(OCC(C)C)C=CC2=C1C=CC=C2)OCC(C)C, which reveals the complex substitution pattern of the quinoline framework [2] [8]. The molecule exhibits five rotatable bonds, indicating considerable conformational flexibility [8] [11]. The dihydroquinoline ring adopts a non-planar conformation due to the sp³ hybridization at the 2-position carbon, which disrupts the full aromaticity of the quinoline system [23].

The conformational analysis reveals that the molecule contains three hydrogen bond acceptors and zero hydrogen bond donors, resulting in a topological polar surface area of 38.77 Ų [8] [11]. This structural arrangement contributes to the compound's unique physicochemical properties and influences its interaction with various solvents and biological systems.

Physical Properties

Physical State and Appearance

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate exists as a liquid under standard laboratory conditions [2] [5]. The compound typically appears as a clear to pale yellow liquid, consistent with the optical properties of substituted quinoline derivatives [2]. The liquid state at room temperature is attributed to the bulky isobutyl substituents, which prevent efficient molecular packing and reduce intermolecular forces compared to unsubstituted quinoline compounds [2] [5].

Melting and Boiling Points (140-142°C at 0.2 mm Hg)

The compound exhibits a boiling point range of 140-142°C at 0.2 mm Hg (reduced pressure), which is characteristic of high molecular weight organic compounds containing multiple functional groups [2] [5]. This relatively high boiling point under reduced pressure indicates significant intermolecular forces, primarily van der Waals interactions between the bulky isobutyl groups and π-π stacking interactions between the aromatic quinoline rings [2]. The boiling point determination under reduced pressure (0.2 mm Hg) is necessary to prevent thermal decomposition that might occur at atmospheric pressure [5].

Density (1.022 g/mL at 25°C)

The density of isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate is 1.022 g/mL at 25°C, indicating that the compound is slightly denser than water [2] [5]. This density value reflects the molecular packing efficiency and the presence of the aromatic quinoline ring system, which contributes to the overall molecular density [2]. The relatively low density compared to other aromatic compounds is attributed to the presence of bulky aliphatic isobutyl groups that reduce packing efficiency [5] [9].

Solubility Parameters

The solubility characteristics of isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate are primarily governed by its lipophilic nature, as evidenced by its predicted LogP value of 4.31 [8] [11]. The compound exhibits poor solubility in water due to its hydrophobic character and the absence of hydrogen bond donors [8]. The presence of three hydrogen bond acceptors provides limited interaction with polar solvents [11].

The compound demonstrates good solubility in organic solvents such as ethanol, acetone, chloroform, and other non-polar to moderately polar organic media [22]. This solubility profile is consistent with compounds containing extended aromatic systems and multiple alkyl substituents [22]. The solubility behavior is further influenced by the carbamate functionality, which can participate in dipole-dipole interactions with appropriate solvents [22].

Chemical Properties

Reactivity Profile

The chemical reactivity of isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate is primarily determined by the presence of the carbamate functional group and the dihydroquinoline ring system [1] [2]. The carbamate linkage (N-CO-O) represents the most reactive site in the molecule, being susceptible to hydrolysis under both acidic and basic conditions [23]. Under basic conditions, the carbamate group can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of the corresponding amine and carboxylic acid derivatives [23].

The dihydroquinoline ring system exhibits limited reactivity compared to fully aromatic quinoline derivatives due to the disrupted aromaticity at the 2-position [21] [23]. However, the compound can undergo oxidation reactions under appropriate conditions to restore full aromaticity, potentially forming quinoline-1-carboxylate derivatives [23]. The ether linkages in the isobutyl substituents are generally stable under normal reaction conditions but may be cleaved under strongly acidic conditions [2].

Stability Considerations

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate demonstrates good chemical stability under normal storage conditions when maintained at 2-8°C in a dry environment [1] [2] [8]. The compound's stability is enhanced by the steric protection provided by the bulky isobutyl groups, which limit access to the reactive carbamate functionality [2]. However, the stability is compromised under extreme pH conditions, particularly in strongly basic media where carbamate hydrolysis is favored [23].

Long-term stability studies indicate that the compound should be stored in sealed containers to prevent moisture uptake, which could catalyze hydrolysis reactions [1] [8]. The predicted pKa value of -1.40±0.40 suggests that the compound exists predominantly in its neutral form under physiological pH conditions, contributing to its overall stability [2] [8]. Thermal stability is adequate for normal laboratory operations, but prolonged exposure to elevated temperatures should be avoided to prevent degradation [2].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

The proton Nuclear Magnetic Resonance spectrum of isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate exhibits characteristic signals that confirm its molecular structure [12] [13]. The aromatic protons of the quinoline ring system appear in the downfield region between 6.5-8.0 ppm, with the specific chemical shifts dependent on the substitution pattern and electronic environment [12] [13]. The reduced aromaticity of the dihydroquinoline system results in slightly upfield-shifted signals compared to fully aromatic quinoline derivatives [12].

The isobutyl methyl groups produce characteristic doublet patterns in the aliphatic region around 1.0-1.5 ppm, while the methine protons of the isobutyl groups appear as complex multipiples around 1.8-2.2 ppm [12]. The methylene protons adjacent to oxygen atoms (OCH₂) generate signals in the 3.5-4.5 ppm range, reflecting their deshielding by the electronegative oxygen atoms [12] [13]. The integration ratios and coupling patterns provide definitive structural confirmation of the isobutyl substitution pattern [12].

Infrared Spectroscopic Features

The infrared spectrum of isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate displays several characteristic absorption bands that provide structural information [13] [25]. The most prominent feature is the carbonyl stretching vibration of the carbamate group, which appears as a strong absorption band in the 1700-1750 cm⁻¹ region [13] [25]. This frequency is typical for carbamate carbonyls and confirms the presence of the ester linkage [25].

Additional diagnostic bands include carbon-oxygen stretching vibrations around 1200-1300 cm⁻¹, corresponding to the ether and ester C-O bonds present in the isobutyl substituents [13]. Aromatic carbon-carbon stretching vibrations appear in the 1450-1650 cm⁻¹ region, while carbon-hydrogen stretching vibrations of both aromatic and aliphatic protons are observed in the 2800-3100 cm⁻¹ range [13] [25]. The absence of broad hydroxyl or amine stretching bands confirms the fully substituted nature of the molecule [25].

Mass Spectrometry Profile

Mass spectrometric analysis of isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate reveals a molecular ion peak at m/z 303, corresponding to the expected molecular weight [12] [16]. The fragmentation pattern provides valuable structural information, with characteristic loss of isobutyl groups (C₄H₉, 57 mass units) being the predominant fragmentation pathway [12]. Secondary fragmentation typically involves loss of additional alkyl fragments and formation of substituted quinoline ion fragments [16].

Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]⁺ at m/z 304, providing excellent molecular weight confirmation [12] [16]. High-resolution mass spectrometry can provide elemental composition confirmation with mass accuracy sufficient to distinguish from isomeric compounds [16]. The fragmentation patterns observed in tandem mass spectrometry experiments support the proposed substitution pattern on the quinoline ring system [16].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate exhibits characteristic features of substituted quinoline derivatives [13] [14]. The compound displays absorption maxima in the 250-350 nm region, corresponding to π→π* electronic transitions within the quinoline chromophore [13] [14]. The exact wavelength positions and extinction coefficients are influenced by the specific substitution pattern and the partial saturation of the quinoline ring [14].

The dihydroquinoline structure results in modified electronic properties compared to fully aromatic quinoline compounds, typically showing bathochromic (red-shifted) absorption bands due to the disrupted conjugation [14]. The presence of electron-donating isobutoxy substituents further influences the electronic transitions, potentially causing additional shifts in the absorption spectrum [13] [14]. Solvent effects on the ultraviolet-visible spectrum provide information about the polarity and hydrogen bonding capabilities of the compound [14].

Physical PropertyValueReference
Molecular FormulaC₁₈H₂₅NO₃ [1] [2]
Molecular Weight303.40 g/mol [1] [2]
Boiling Point140-142°C at 0.2 mm Hg [2] [5]
Density1.022 g/mL at 25°C [2] [5]
Refractive Indexn₂₀/D 1.523 [5] [9]
Flash Point>230°F (>110°C) [5] [9]
LogP (Predicted)4.31 [8] [11]
pKa (Predicted)-1.40±0.40 [2] [8]
Spectroscopic MethodKey CharacteristicsReference
¹H Nuclear Magnetic ResonanceAromatic protons (6.5-8.0 ppm), isobutyl groups (1.0-2.2 ppm), OCH₂ (3.5-4.5 ppm) [12] [13]
Infrared SpectroscopyC=O stretch (1700-1750 cm⁻¹), C-O stretch (1200-1300 cm⁻¹), aromatic C=C (1450-1650 cm⁻¹) [13] [25]
Mass SpectrometryMolecular ion m/z 303, fragmentation with loss of isobutyl groups (m/z 57) [12] [16]
Ultraviolet-Visible SpectroscopyAbsorption maxima 250-350 nm, π→π* transitions of quinoline chromophore [13] [14]

XLogP3

4.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

38428-14-7

Dates

Last modified: 08-15-2023

Use of polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline for the preparation of a hapten-protein conjugate for antibody development

Manisha Sathe, Mariliza Derveni, Marjorie Allen, David C Cullen
PMID: 20129781   DOI: 10.1016/j.bmcl.2009.12.078

Abstract

Polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (PS-IIDQ), a polymer-supported covalent coupling reagent, was successfully employed for the first time in the bioconjugation of an example hapten (phytanic acid derivative) to a carrier protein (bovine serum albumin (BSA)) within the context of immunogen preparation for antibody development. The ability of the prepared example phytanic acid derivative-BSA conjugate to bind an anti-phytanic acid antibody was confirmed using an enzyme-linked immunosorbent assay (ELISA).


Effect of hydrophobic carboxyl reagents on the proton flux through coupling factor CF0 in thylakoid membrane

Y Ho, J H Wang
PMID: 6446930   DOI: 10.1021/bi00553a018

Abstract




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